molecular formula C2H6N10 B13757742 4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine CAS No. 539-57-1

4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine

Cat. No.: B13757742
CAS No.: 539-57-1
M. Wt: 170.14 g/mol
InChI Key: HACNVSXKTGSSTA-UHFFFAOYSA-N
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Description

4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms Tetrazoles are known for their high nitrogen content and their ability to form stable complexes with metals

Preparation Methods

The synthesis of 4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine typically involves the cyclization of azide and cyanide compounds. One common method is the reaction of sodium azide with nitriles in the presence of a catalyst such as zinc salts. This reaction proceeds readily in water and can produce high yields of the desired tetrazole compound . Another method involves the use of powerful diazotizing reagents like fluorosulfonyl azide, which enables the transformation of amidines and guanidines into tetrazole derivatives under mild conditions .

Chemical Reactions Analysis

4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium azide, zinc salts, and fluorosulfonyl azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. The compound’s high nitrogen content and ability to form hydrogen bonds also play a role in its biological activity .

Comparison with Similar Compounds

4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine can be compared with other nitrogen-rich compounds, such as:

The uniqueness of this compound lies in its specific structure and the combination of its high nitrogen content, stability, and ability to form stable complexes with metals.

Properties

CAS No.

539-57-1

Molecular Formula

C2H6N10

Molecular Weight

170.14 g/mol

IUPAC Name

2-[(2E)-2-(2H-tetrazol-5-ylimino)hydrazinyl]guanidine

InChI

InChI=1S/C2H6N10/c3-1(4)5-9-10-6-2-7-11-12-8-2/h(H4,3,4,5,10)(H2,6,7,8,9,11,12)

InChI Key

HACNVSXKTGSSTA-UHFFFAOYSA-N

Isomeric SMILES

C1(=NNN=N1)/N=N/NN=C(N)N

Canonical SMILES

C1(=NNN=N1)N=NNN=C(N)N

Origin of Product

United States

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